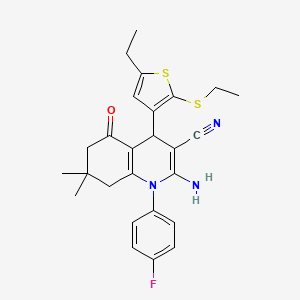![molecular formula C23H21N3O2S2 B11640036 2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺是一种复杂的 有机化合物,其结构包含一个喹啉核心,并被噻吩环、氰基和羟基取代。该化合物因其潜在的治疗 特性和其结构复杂性而备受药物化学界的关注,它可以实现多种化学反应和生物活性。
准备方法
合成路线和反应条件
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺的合成 通常涉及多步有机反应 然后通过亲核取代和氧化反应分别引入氰基和羟基 。
工业生产方法
该化合物的工业生产可能涉及使用自动合成机器,可以有效地处理复杂的多步反应。 该过程通常会针对产量和纯度进行优化,并严格控制反应条件,例如温度、压力和 pH 值,以确保产品质量的一致性 。
化学反应分析
反应类型
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺可 发生多种类型的化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 氰基可以被还原成胺。
取代: 噻吩环可以发生亲电取代反应.
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾用于氧化,还原剂,如氢化锂铝用于还原, 和亲电试剂,如溴用于取代反应。 反应通常在受控条件下进行,以确保选择性和产率 。
主要产物
科学研究应用
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺 具有广泛的科学研究应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌、抗癌和抗炎特性的生物活性化合物的潜力。
医学: 研究其在治疗各种疾病方面的潜在治疗效果。
工业: 用于开发具有特定电子或光学性质的新材料 。
作用机制
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺 的作用机制涉及它与体内特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制或活化 它们的活性。 氰基和羟基在其结合亲和力和特异性方面起着至关重要的作用,而噻吩环 可以提高其稳定性和生物利用度 。
相似化合物的比较
类似化合物
- 2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(4-甲基苯基)乙酰胺
- 2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(2-甲基苯基)乙酰胺
- **2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-氯苯基)乙酰胺 .
独特性
2-{[3-氰基-5-羟基-4-(噻吩-2-基)-4,6,7,8-四氢喹啉-2-基]硫代}-N-(3-甲基苯基)乙酰胺 与类似化合物区别在于其官能团的独特组合,赋予其一组独特的化学和生物特性。 特别是噻吩环的存在增强了其电子特性,使其成为药物化学和材料科学中各种应用的 有价值的化合物 。
属性
分子式 |
C23H21N3O2S2 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC 名称 |
2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-5-2-6-15(11-14)25-20(28)13-30-23-16(12-24)21(19-9-4-10-29-19)22-17(26-23)7-3-8-18(22)27/h2,4-6,9-11,21,26H,3,7-8,13H2,1H3,(H,25,28) |
InChI 键 |
ONZGACXNDKNUKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-1-cyclohexyl-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639954.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639956.png)

![2-Amino-1-(4-bromophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639973.png)
![2-[(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzonitrile](/img/structure/B11639976.png)
![3-(3-bromophenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639980.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
